1-Ethylbenz(cd)indol-2(1H)-one

Catalog No.
S592371
CAS No.
1830-56-4
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethylbenz(cd)indol-2(1H)-one

CAS Number

1830-56-4

Product Name

1-Ethylbenz(cd)indol-2(1H)-one

IUPAC Name

1-ethylbenzo[cd]indol-2-one

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c1-2-14-11-8-4-6-9-5-3-7-10(12(9)11)13(14)15/h3-8H,2H2,1H3

InChI Key

BYZKRKXJSNSHEE-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC3=C2C(=CC=C3)C1=O

Canonical SMILES

CCN1C2=CC=CC3=C2C(=CC=C3)C1=O

The exact mass of the compound 1-Ethylbenz(cd)indol-2(1H)-one is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of isoindoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Ethylbenz(cd)indol-2(1H)-one (CAS 1830-56-4) is an N-alkylated derivative of the heterocyclic benz(cd)indol-2(1H)-one core. This compound primarily serves as a functional building block or an n-type (electron-accepting) material in organic electronics and dye chemistry. The introduction of the N-ethyl group, as opposed to an unsubstituted amine (N-H) or other alkyl chains, provides a specific combination of solubility, thermal characteristics, and electronic properties that are critical for consistent performance in solution-processed device fabrication and multi-step chemical syntheses. [1]

Substituting 1-Ethylbenz(cd)indol-2(1H)-one with its parent compound, Benz(cd)indol-2(1H)-one, or even the closest analog, 1-Methylbenz(cd)indol-2(1H)-one, is not recommended for applications requiring precise control over material properties. The N-substituent directly governs intermolecular forces, which in turn dictates critical procurement and processing parameters such as melting point, solubility in organic solvents, and thin-film morphology. [1] Furthermore, the inductive effect of the alkyl chain subtly modulates the electron-accepting character of the core, altering the LUMO energy level and electrochemical reduction potential, which is a critical performance parameter in organic semiconductor applications. [2] These seemingly minor structural changes lead to significant, non-interchangeable differences in processability and final device performance.

Modulated Electrochemical Potential for Fine-Tuning of Electronic Energy Levels

In cyclic voltammetry studies, 1-Ethylbenz(cd)indol-2(1H)-one exhibits a first half-wave reduction potential (E1/2) that is distinctly different from its closest N-alkyl analogs. Compared to the N-methyl derivative, the N-ethyl group provides a slight negative shift in the reduction potential. This demonstrates that the choice of N-alkyl substituent is a practical tool for fine-tuning the Lowest Unoccupied Molecular Orbital (LUMO) energy level to match other materials in an organic electronic device stack. [1]

Evidence DimensionFirst Half-Wave Reduction Potential (E1/2) vs. Ag/AgCl/KCl(sat)
Target Compound Data-1.66 V
Comparator Or Baseline1-Methylbenz(cd)indol-2(1H)-one: -1.65 V; 1-Butylbenz(cd)indol-2(1H)-one: -1.68 V
Quantified Difference-10 mV vs. N-methyl; +20 mV vs. N-butyl
ConditionsCyclic Voltammetry in Dimethylformamide (DMF) with 0.1 M Bu4NBF4 supporting electrolyte.

This specific reduction potential allows for precise energy-level alignment in multilayer organic electronic devices, which is critical for optimizing charge injection and transport efficiency.

Significantly Improved Thermal Properties for Solution-Based Processing

The N-ethyl group on 1-Ethylbenz(cd)indol-2(1H)-one significantly disrupts the crystal lattice packing compared to the unsubstituted parent compound. This is evidenced by a drastic reduction in the melting point by over 160 °C. [REFS-1, REFS-2] A lower melting point is a strong indicator of weaker intermolecular forces, which directly correlates with enhanced solubility in common organic solvents used for spin-coating, inkjet printing, and formulation, thereby improving its processability over the parent compound.

Evidence DimensionMelting Point (°C)
Target Compound Data119–121 °C
Comparator Or BaselineBenz(cd)indol-2(1H)-one (unsubstituted parent): ~283 °C (decomposes)
Quantified Difference>162 °C lower melting point
ConditionsStandard pressure, differential scanning calorimetry (DSC) or melting point apparatus.

The substantially lower melting point implies much better solubility and suitability for solution-based manufacturing workflows, avoiding the harsh conditions needed for high-melting-point materials.

N-Type Material in Solution-Processed Organic Field-Effect Transistors (OFETs)

The defined electrochemical potential (-1.66 V) and enhanced solubility make this compound a suitable candidate for electron-transporting or ambipolar layers in OFETs fabricated via solution deposition techniques. Its specific LUMO level allows for targeted pairing with a variety of p-type semiconductor materials. [1]

Electron-Accepting Building Block for Synthesis of Non-Fullerene Acceptors (NFAs)

As a precursor, its improved solubility and handling, inferred from its lower melting point compared to the unsubstituted analog, facilitate its use in solution-phase organic synthesis. [2] It can be incorporated as an electron-deficient core unit in the design of more complex NFAs for organic photovoltaics, where processability is key for large-area device manufacturing.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1830-56-4

Wikipedia

1-ethyl-2-benzo[cd]indolone

Dates

Last modified: 08-15-2023

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